molecular formula C21H35N3O4 B12764534 2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate CAS No. 68227-45-2

2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate

Cat. No.: B12764534
CAS No.: 68227-45-2
M. Wt: 393.5 g/mol
InChI Key: YWXZEPDONGEMEM-UHFFFAOYSA-N
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Description

2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylhexyl group, a dimethylaminoethoxy carbonyl group, and a methylphenyl carbamate group. Its chemical properties make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethanol with a suitable carbonyl compound to form the 2-(dimethylamino)ethoxy carbonyl intermediate.

    Coupling Reaction: This intermediate is then coupled with 4-methylphenyl isocyanate under controlled conditions to form the desired carbamate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can interact with biological molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl 4-(dimethylamino)benzoate: Known for its use in sunscreens due to its UV-absorbing properties.

    2-Ethylhexyl 4-(dimethylamino)phenylcarbamate: Similar structure but different functional groups, leading to varied applications.

Uniqueness

2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

68227-45-2

Molecular Formula

C21H35N3O4

Molecular Weight

393.5 g/mol

IUPAC Name

2-ethylhexyl N-[3-[2-(dimethylamino)ethoxycarbonylamino]-4-methylphenyl]carbamate

InChI

InChI=1S/C21H35N3O4/c1-6-8-9-17(7-2)15-28-20(25)22-18-11-10-16(3)19(14-18)23-21(26)27-13-12-24(4)5/h10-11,14,17H,6-9,12-13,15H2,1-5H3,(H,22,25)(H,23,26)

InChI Key

YWXZEPDONGEMEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCN(C)C

Origin of Product

United States

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